

JKE-1674: Application Notes and Protocols for Laboratory Use

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For Researchers, Scientists, and Drug Development Professionals

Abstract

JKE-1674 is a potent, orally active inhibitor of Glutathione Peroxidase 4 (GPX4) and a key active metabolite of the GPX4 inhibitor ML-210.[1][2] Its mechanism of action involves the induction of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[3][4] **JKE-1674** serves as a valuable tool for studying the role of GPX4 and ferroptosis in various pathological conditions, particularly in cancer biology. These application notes provide detailed protocols for the solubilization and preparation of **JKE-1674** for both in vitro and in vivo experiments, along with a summary of its biochemical properties and a diagram of its signaling pathway.

Chemical and Physical Properties

JKE-1674, with the formal name (E)-1-(4-(bis(4-chlorophenyl)methyl)piperazin-1-yl)-2- (hydroxyimino)-3-nitropropan-1-one, is a crystalline solid.[5] Key properties are summarized in the table below.



Property	Value	Reference	
CAS Number	2421119-60-8	[5]	
Molecular Formula	C20H20Cl2N4O4 [5]		
Molecular Weight	451.30 g/mol [1]		
Purity	≥98% (mixture of isomers) [5]		
Appearance	Crystalline solid	[5]	
Storage	Store at -20°C as a powder. Stock solutions can be stored at -80°C for up to one year.[6] [7]	[6][7]	

Solubility

JKE-1674 exhibits solubility in various organic solvents. For aqueous-based systems, cosolvents are necessary. It is crucial to use fresh, anhydrous solvents, as moisture can impact solubility.[7] Sonication or gentle warming can be used to aid dissolution.[2][6]

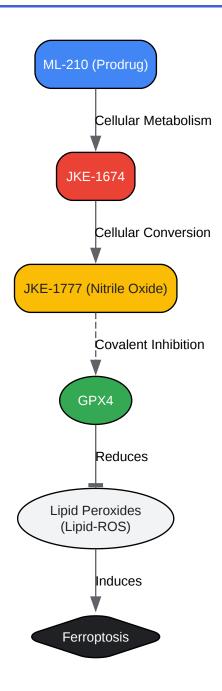
Solvent	Concentration	Notes	Reference
DMSO	100 mg/mL (221.58 mM)	Requires sonication. Hygroscopic DMSO can affect solubility; use newly opened DMSO.	[2]
90 mg/mL (199.42 mM)	[7]		
13 mg/mL (28.81 mM)	Sonication is recommended.	[6]	
Ethanol	≥ 50 mg/mL (110.79 mM)	Saturation unknown.	[1][2]
Water	Insoluble	[7]	



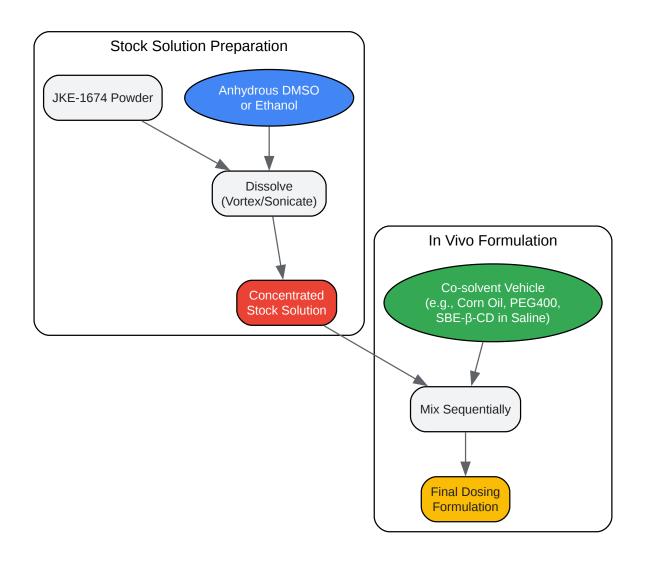
Mechanism of Action and Signaling Pathway

JKE-1674 is an active metabolite of the GPX4 inhibitor ML-210.[8] Within the cell, **JKE-1674** is further converted into a reactive nitrile oxide, JKE-1777.[4][8] This electrophilic species covalently binds to the selenocysteine residue in the active site of GPX4, inhibiting its function. [4] GPX4 is a crucial enzyme that detoxifies lipid peroxides.[3] Its inhibition leads to an accumulation of lipid hydroperoxides, culminating in iron-dependent oxidative cell death known as ferroptosis.[3][4]









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